molecular formula C6H7NOS B13306536 3-Methylfuran-2-carbothioamide

3-Methylfuran-2-carbothioamide

Katalognummer: B13306536
Molekulargewicht: 141.19 g/mol
InChI-Schlüssel: JYWVTVUMPXDEQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylfuran-2-carbothioamide is a heterocyclic organic compound featuring a furan ring substituted with a methyl group at the third position and a carbothioamide group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2-carbothioamide typically involves the reaction of 3-methylfuran with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylfuran-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-Methylfuran-2-carbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methylfuran-2-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    2-Methylfuran: A furan derivative with a methyl group at the second position.

    3-Methylfuran: A furan derivative with a methyl group at the third position.

    Furan-2-carbothioamide: A furan derivative with a carbothioamide group at the second position.

Comparison: 3-Methylfuran-2-carbothioamide is unique due to the presence of both a methyl group and a carbothioamide group on the furan ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the carbothioamide group enhances its potential as a ligand in coordination chemistry and its biological activity .

Eigenschaften

Molekularformel

C6H7NOS

Molekulargewicht

141.19 g/mol

IUPAC-Name

3-methylfuran-2-carbothioamide

InChI

InChI=1S/C6H7NOS/c1-4-2-3-8-5(4)6(7)9/h2-3H,1H3,(H2,7,9)

InChI-Schlüssel

JYWVTVUMPXDEQO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC=C1)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.